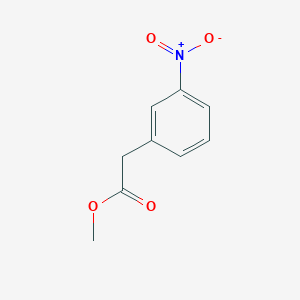

Methyl 3-nitrophenylacetate

描述

Esterification Protocols

Esterification represents a direct and widely employed method for the synthesis of methyl 3-nitrophenylacetate from its corresponding carboxylic acid, 3-nitrophenylacetic acid.

The Fischer esterification is a classic and effective method for producing this compound. libretexts.org This acid-catalyzed nucleophilic acyl substitution involves the reaction of 3-nitrophenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. libretexts.orggoogle.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. google.com The use of an excess of methanol can also shift the equilibrium to favor the product. libretexts.org

Reaction Scheme:

3-Nitrophenylacetic Acid + Methanol ⇌ (H⁺ catalyst) this compound + Water

A typical laboratory procedure involves refluxing a mixture of 3-nitrophenylacetic acid, methanol, and a catalytic amount of sulfuric acid for several hours. google.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified. google.com

| Reactant | Molar Ratio | Catalyst | Reaction Time | Yield | Reference |

| 3-Nitrophenylacetic Acid | 1 | Sulfuric Acid | 3-5 hours | 71% | google.com |

| 3-Nitro-4-aminophenylacetic Acid | 1:8 (to methanol) | Sulfuric Acid | 12 hours | 89% | google.com |

Transesterification offers an alternative route to this compound, starting from a different ester of 3-nitrophenylacetic acid. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

For instance, an ethyl or other alkyl ester of 3-nitrophenylacetic acid can be converted to the methyl ester by reacting it with a large excess of methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification:

This method typically employs a catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOCH₃). The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

Similar to direct esterification, this process uses a strong acid to protonate the carbonyl group, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com

Aromatic Nitration Reactions for Precursor Functionalization

An alternative synthetic strategy involves the nitration of a phenylacetic acid derivative. This approach introduces the nitro group at the desired position on the aromatic ring.

The nitration of phenylacetic acid or its methyl ester presents a challenge in achieving the desired meta-selectivity. The acetyl group (-CH₂COOR) is an ortho-para director, while the nitro group is a meta director. Therefore, direct nitration of methyl phenylacetate (B1230308) would predominantly yield a mixture of ortho and para isomers. researchgate.net

To achieve the desired 3-nitro substitution, a more strategic approach is often necessary. One common method involves the nitration of a precursor where a directing group facilitates meta-nitration. For example, starting with a substrate that already contains a meta-directing group can guide the incoming nitro group to the desired position.

A patent describes the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (0°C to 5°C) to produce 2-methyl-3-nitrophenylacetic acid with a yield of 61.4%. google.com This indicates that the methyl group's directing effect can be overcome or manipulated to achieve the desired regiochemistry.

While not the primary route to the meta-isomer, understanding the factors that influence ortho/para selectivity in the nitration of phenylacetic acid derivatives is crucial for minimizing the formation of unwanted byproducts.

Several factors can influence the regiochemical outcome of nitration reactions: numberanalytics.commsuniv.ac.in

Steric Hindrance: Bulky substituents on the aromatic ring or the electrophile can hinder attack at the ortho position, leading to a higher proportion of the para product. numberanalytics.com

Reaction Temperature: Higher temperatures can decrease regioselectivity. numberanalytics.com

Catalyst: The choice of catalyst can significantly impact the ortho/para ratio. For instance, the use of zeolite catalysts has been shown to favor the formation of the para isomer in the nitration of substituted benzenes. google.com

Nitrating Agent: Different nitrating agents (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other sources of the nitronium ion) can exhibit different selectivities. rushim.ruscirp.org

Research has shown that traditional nitration of phenylacetic acid and its esters typically yields a mix of meta and para nitro derivatives. researchgate.net However, specific reagent systems can be employed to favor ortho-nitration. researchgate.net

| Substrate | Nitrating Agent | Conditions | Product Distribution | Reference |

| 2-Methylphenylacetic Acid | 98% Nitric Acid / Acetic Anhydride | 0-5°C, 2 hours | 61.4% 2-methyl-3-nitrophenylacetic acid | google.com |

| Toluene (B28343) | Nitric Acid / Zeolite Catalyst | 70-90°C | Predominantly para-isomer | google.com |

| Methyl Phenylacetate | Ph2PCl/I2/AgNO3 | - | 88% ortho-isomer | researchgate.net |

Advanced Synthetic Transformations

Modern synthetic chemistry offers more sophisticated methods that could potentially be applied to the synthesis of this compound, focusing on efficiency, and chemo- and regioselectivity. adelaide.edu.au While specific examples for this exact compound are not extensively documented in the initial search, general principles of advanced organic synthesis can be considered.

Palladium-catalyzed cross-coupling reactions, for example, could be envisioned. A suitably functionalized bromo- or iodo-nitrophenyl precursor could be coupled with a methyl acetate (B1210297) equivalent under palladium catalysis. Research has shown that palladium-catalyzed arylation of phenylacetic acid derivatives can occur, though it often favors the ortho position. nih.gov

Structure

2D Structure

属性

IUPAC Name |

methyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYITRIATVARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335755 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-12-9 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

Advanced Synthetic Transformations

Dakin-West Reaction Applications in Methyl Ketone Synthesis

The Dakin-West reaction is a classical method for converting an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, typically pyridine. wikipedia.orgjk-sci.com However, modern variations of this reaction have expanded its scope to include many enolizable carboxylic acids, allowing for their conversion into corresponding methyl ketones. wikipedia.org This is particularly relevant for the transformation of aryl-substituted acetic acids.

A modified Dakin-West reaction can be employed to convert 3-nitrophenylacetic acid into 3-nitrophenylacetone by treating it with acetic anhydride in the presence of pyridine. researchgate.netnih.govrsc.org This transformation, while yielding a methyl ketone rather than the methyl ester, is a key synthetic manipulation of the 3-nitrophenylacetic acid scaffold. The reaction proceeds even more rapidly when starting with p-nitrophenylacetyl chloride or when dealing with acids that have more reactive α-hydrogens, such as p-nitrophenylacetic acid, which can evolve carbon dioxide at room temperature when mixed with acetic anhydride and pyridine. mdma.ch The general mechanism involves the acylation and activation of the carboxylic acid, cyclization to an azlactone (or related intermediate for non-amino acids), followed by further acylation and finally ring-opening and decarboxylation to yield the ketone. wikipedia.org

Table 1: Dakin-West Reaction Variants for Aryl Ketone Synthesis

| Starting Material | Reagents | Product | Key Observation | Reference(s) |

| 3-Nitrophenylacetic Acid | Acetic Anhydride, Pyridine | 3-Nitrophenylacetone | Converts the carboxylic acid to a methyl ketone. researchgate.netnih.govrsc.org | researchgate.netnih.govrsc.org |

| p-Nitrophenylacetic Acid | Acetic Anhydride, Pyridine | p-Nitrophenylacetone | Increased reaction rate compared to unsubstituted phenylacetic acid. mdma.ch | mdma.ch |

| Phenylacetic Acid | Acetic Anhydride, Pyridine | Benzyl (B1604629) Methyl Ketone | The reaction is general for β-aryl carboxylic acids. wikipedia.orgmdma.ch | wikipedia.orgmdma.ch |

| α-Amino Acids | Acid Anhydride, Base (e.g., Pyridine) | α-Acylamino Ketone | The classical application of the Dakin-West reaction. wikipedia.orgjk-sci.com | wikipedia.orgjk-sci.com |

Copper-Mediated C-H Functionalization (Exploratory Pathways)

Copper-catalyzed C-H functionalization has emerged as a powerful and cost-effective strategy in organic synthesis, offering novel pathways to construct C-C, C-N, C-O, and C-X (halogen) bonds directly from ubiquitous C-H bonds. nih.govnih.govrsc.org This methodology presents exploratory avenues for the synthesis and modification of this compound and its analogs, leveraging copper's low toxicity and the high functional group tolerance of these reactions. nih.gov

The functionalization can target both C(sp²)–H bonds on the aromatic ring and C(sp³)–H bonds, such as those on the benzylic carbon. nih.gov For instance, a hypothetical pathway could involve the direct C-H arylation, amidation, or etherification of a suitable precursor. nih.govbeilstein-journals.org Copper(II) salts have been shown to mediate the chlorination and bromination of certain heterocyclic systems with excellent regioselectivity, suggesting a potential route for halogenating the aromatic ring of a nitrophenylacetate precursor. beilstein-journals.org Furthermore, copper-catalyzed methods have been developed for the ortho-C–H nitration of aryl ureas, demonstrating the feasibility of introducing nitro groups onto an aromatic ring under copper catalysis, which could be an alternative to traditional nitration methods. researchgate.net These approaches are largely exploratory for this specific target but represent the frontier of synthetic strategy.

Modified Perkin Reaction Implementations for Complex Aromatic Systems

The Perkin reaction traditionally involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a catalyst, to produce an α,β-unsaturated aromatic acid. scirp.orgslideshare.netsciencemadness.org For example, the reaction of an aromatic aldehyde like 4-nitrobenzaldehyde (B150856) with acetic anhydride yields the corresponding cinnamic acid derivative. scirp.orgsciforum.net

While the direct product is a cinnamic acid, this reaction is strategically relevant as a precursor to phenylacetic acid systems. Catalytic hydrogenation of the α,β-unsaturated double bond in the cinnamic acid product would yield the corresponding saturated β-aryl carboxylic acid. Subsequent esterification would lead to the desired phenylacetate (B1230308) structure. Modifications to the Perkin reaction can involve different aldehydes, anhydrides, and catalysts to optimize yields for complex or sensitive substrates. slideshare.net The reaction provides a robust method for forming the C-C bond between the aromatic ring and the side chain, which is a fundamental step in constructing the phenylacetic acid framework.

Stereochemical Control and Resolution in Analog Synthesis

When synthesizing analogs of this compound, particularly for biological applications, the control of stereochemistry is often crucial. This involves either separating stereoisomers after the reaction (resolution) or directing the reaction to form a specific isomer (stereoselective synthesis).

Enantiomeric Resolution Techniques (e.g., Chiral Chromatography, SFC)

For chiral analogs that are synthesized as a racemic mixture, enantiomeric resolution is required to separate the individual enantiomers. Direct chromatographic methods using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMA) are the most common approaches. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. libretexts.orglcms.cz In these methods, the racemic mixture is passed through a column containing a chiral selector. The enantiomers form transient, noncovalent diastereomeric complexes with the CSP, which have different stabilities, leading to different retention times and thus separation. libretexts.orgchromatographyonline.com SFC is often considered advantageous due to its high efficiency, shorter analysis times, and reduced use of hazardous organic solvents compared to normal-phase HPLC. lcms.cz

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Common Chiral Selectors |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase. libretexts.org | Broad applicability, well-established methods, multiple modes (normal, reversed-phase). chromatographyonline.com | Longer run times, higher solvent consumption compared to SFC. | Pirkle phases, cyclodextrins, polysaccharide derivatives, crown ethers. libretexts.orgnih.gov |

| Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP using a supercritical fluid (e.g., CO₂) as the primary mobile phase. lcms.cz | Fast separations, high efficiency, lower organic solvent usage, environmentally friendly. lcms.cz | Requires specialized equipment, less suitable for highly polar compounds. | Similar to HPLC; polysaccharide-based CSPs are very common. |

Diastereoselective Synthesis Strategies for Modified Structures

When a target molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative stereochemistry. These strategies aim to produce one diastereomer in preference to others. This can be achieved through various means, including substrate control, auxiliary control, or reagent control. For instance, the diastereoselective synthesis of densely substituted β-lactams or N-phthalimidocyclopropanecarboxaldehydes demonstrates how specific reaction conditions and reagents can favor the formation of a single diastereomer out of several possibilities. nih.govrsc.org

In the context of creating modified analogs of this compound, a strategy could involve a diastereoselective Michael addition to a chiral nitro-olefin or an Ireland-Claisen rearrangement of a suitably designed ester to set multiple stereocenters with high control. bath.ac.ukdokumen.pub Such methods are critical for building complex molecules where the precise three-dimensional arrangement of atoms is essential for its function.

Process Optimization and Reaction Development Studies

Optimizing the synthesis of this compound, for example via the esterification of 3-nitrophenylacetic acid with methanol (B129727), is crucial for maximizing yield, minimizing impurities, and ensuring scalability. Process optimization involves systematically studying the effect of various reaction parameters.

Key parameters for optimization include:

Temperature: Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side reactions or decomposition.

Catalyst: The choice and loading of a catalyst (e.g., a strong acid for esterification) can dramatically influence reaction time and efficiency.

Reactant Ratio: Using one reactant in excess (e.g., methanol in an esterification) can shift the equilibrium towards the product, increasing the conversion of the limiting reagent. uctm.edu

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before side reactions become significant. openmicrobiologyjournal.com

Solvent: The solvent can affect solubility, reaction rates, and equilibrium positions.

Systematic studies, often employing Design of Experiments (DoE), allow for the efficient exploration of these parameters to identify the optimal conditions for the synthesis.

Table 3: Parameters for Optimization in this compound Synthesis via Esterification

| Parameter | Effect on Reaction | Potential Goal |

| Temperature | Influences reaction kinetics and side product formation. | Identify the highest temperature that provides a good rate without significant decomposition. |

| Catalyst Loading | Affects the rate of reaching equilibrium. | Use the minimum amount of catalyst needed for an efficient reaction to simplify workup and reduce cost. |

| Methanol:Acid Ratio | Shifts the reaction equilibrium to favor ester formation. uctm.edu | Determine the optimal excess of methanol to maximize yield without creating unnecessary waste. |

| Reaction Time | Determines the extent of conversion to product. openmicrobiologyjournal.com | Find the shortest time required to achieve maximum yield, improving process throughput. |

Catalytic System Optimization in Synthetic Pathways

The preparation of this compound can be approached through several synthetic routes, primarily involving the esterification of 3-nitrophenylacetic acid or the nitration of methyl phenylacetate. Each route's success is highly dependent on the chosen catalytic system.

One primary pathway is the direct esterification of 3-nitrophenylacetic acid with methanol. This acid-catalyzed reaction typically employs strong mineral acids, such as sulfuric acid, under reflux conditions to drive the equilibrium towards the ester product. smolecule.com Another approach involves the reduction of a nitro group on a related phenylacetate derivative, for which catalysts like iron powder in acetic acid have been utilized. google.com

More complex strategies involve the construction of the carbon skeleton through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are instrumental in forming the Csp2-Csp3 bond between an aryl group and the acetate (B1210297) moiety. For instance, the coupling of a suitable boronic acid with an alkyl halide can be catalyzed by systems like palladium(II) acetate with phosphine (B1218219) ligands. inventivapharma.com Research into the synthesis of related phenylacetic acid derivatives has shown that the choice of base, such as potassium carbonate, can significantly impact the efficiency of Suzuki couplings, particularly for substrates bearing electron-withdrawing groups. inventivapharma.com

Furthermore, palladium-catalyzed carbonylation offers an alternative route. The carbonylation of benzyl chloride derivatives to their corresponding phenylacetic acids has been successfully achieved using catalysts like bistriphenylphosphine palladium dichloride. researchgate.net The optimization of these catalytic systems involves fine-tuning the catalyst, ligands, base, and reaction temperature to maximize yield and minimize side products.

| Synthetic Step | Catalyst System | Reactants | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | 3-Nitrophenylacetic acid, Methanol | Standard strong acid catalysis under reflux. | smolecule.com |

| Suzuki Coupling | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | Aryl boronic ester, Ethyl bromoacetate | Base selection is critical; K₂CO₃ proved most effective for this Csp2-Csp3 coupling. Yields of 43% were reported for a methyl-substituted analogue. | inventivapharma.com |

| Carbonylation | Pd(PPh₃)₂Cl₂ | 2,4-Dichlorobenzyl chloride, Carbon Monoxide | Achieved a 95% yield for the corresponding phenylacetic acid, demonstrating an effective pathway. | researchgate.net |

| Nitro Group Reduction | Iron powder, Acetic acid | m-Nitrophenylacetic acid methyl ester | Effective for reducing the nitro group to an amine, with a reported yield of 96% for m-aminophenyl methyl acetate. | google.com |

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in organic synthesis, profoundly affecting reaction rates, equilibria, and, crucially, selectivity. In the synthesis of this compound via the nitration of methyl phenylacetate, the solvent system dictates the isomeric distribution of the product.

The nitration of an aromatic ring with a deactivating group like the methyl ester of phenylacetic acid typically yields a mixture of ortho, meta, and para isomers. epa.gov Conventional nitrating mixtures, such as nitric acid in sulfuric acid, often lead to the meta-product as the major isomer due to the electron-withdrawing nature of the ester group. mnstate.edumnstate.edu However, research has demonstrated that solvent and reagent choice can dramatically alter this outcome.

A notable study on the nitration of methyl phenylacetate using an ozone-mediated system with nitrogen dioxide in dichloromethane (B109758) at low temperatures reported a remarkable shift in selectivity. This system yielded the ortho-nitro isomer as the predominant product, accounting for up to 88% of the mixture. epa.gov This highlights a powerful solvent-reagent effect that overrides the conventional directing properties of the substituent.

In studies on other deactivated aromatic systems, the use of chlorinated hydrocarbon solvents during nitration resulted in similar product ratios, with reaction temperature being the primary determinant of yield. scispace.com Furthermore, in related synthetic steps like the palladium-catalyzed carbonylation to form phenylacetic acid derivatives, solvent choice was shown to be paramount. A study comparing various solvents found that non-polar solvents like 1,2-dimethoxybenzene (B1683551) (DMB) provided significantly higher yields (95%) compared to more polar solvents like N,N-dimethylformamide (DMF) (35%). researchgate.net

| Reaction Type | Solvent/System | Substrate | Key Effect on Efficiency or Selectivity | Reference |

|---|---|---|---|---|

| Nitration | O₃/NO₂ in Dichloromethane (CH₂Cl₂) | Methyl phenylacetate | Dramatically favors ortho-substitution, yielding 88% ortho-nitro isomer. | epa.gov |

| Nitration | Acyl nitrate (B79036) over Zeolite HY | Benzonitrile | Para-selective nitration was achieved, with chlorinated hydrocarbon solvents showing similar para/ortho ratios. | scispace.com |

| Carbonylation | 1,2-Dimethoxybenzene (DMB) | 2,4-Dichlorobenzyl chloride | Yield of 95% was achieved, superior to other solvents tested. | researchgate.net |

| Carbonylation | N,N-Dimethylformamide (DMF) | 2,4-Dichlorobenzyl chloride | Resulted in a significantly lower yield of 35%. | researchgate.net |

Application of Design of Experiments (DoE) for Protocol Refinement

To navigate the complex interplay of variables in a chemical synthesis, modern process development increasingly relies on statistical methodologies like Design of Experiments (DoE). quora.com DoE allows for the systematic and simultaneous investigation of multiple factors (e.g., temperature, concentration, catalyst loading) to identify optimal conditions with a minimal number of experimental runs, moving beyond the limitations of traditional one-factor-at-a-time (OFAT) studies. quora.comyoutube.com

While a specific DoE study for this compound is not prominently documented, the application of this methodology to its core synthetic transformations, particularly nitration, is well-established. For example, DoE has been successfully used to optimize the nitration of other aromatic compounds. In one case, a factorial design was employed to study the nitration of benzoic acid, leading to a yield of 97%. youtube.com In another application, DoE was used to refine the continuous production of dinitrotoluene, where a factorial design identified the optimal reaction temperatures and sulfuric acid concentration to improve the isomer ratio and reduce by-products. chalmers.se

A typical DoE study for a nitration process might investigate factors such as reaction temperature, residence time in a flow reactor, and the molar ratio of reactants. researchgate.netacs.org The responses measured could be the total yield of nitrated products and the selectivity towards the desired isomer. The statistical model generated from the experimental results can then predict the combination of factors that will maximize the desired outcomes. chalmers.se For instance, a DoE approach for the nitration of toluene (B28343) identified optimal conditions by evaluating parameters like temperature, residence time, and the molar ratio of toluene to the nitrating agent. researchgate.net This systematic approach is invaluable for refining synthetic protocols, enhancing process robustness, and ensuring scalability.

| Factor | Level 1 | Level 2 | Response Measured | Reference |

|---|---|---|---|---|

| MNT Stage Temperature | Current Commercial Value | - | Isomer Ratio (2,4-DNT/2,6-DNT), By-product Concentration | chalmers.se |

| DNT Stage Temperature | Current - 1°C | Current + 1°C | ||

| H₂SO₄ Concentration | Current - 0.5% | Current + 0.5% |

Reaction Mechanisms and Transformation Pathways

Nucleophilic Acyl Substitution Reactivity

Nucleophilic acyl substitution is a fundamental reaction of esters, including Methyl 3-nitrophenylacetate. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the methoxy (B1213986) group and form a new product. The reactivity of the ester is significantly influenced by the nature of the nucleophile, the solvent, and the presence of the electron-withdrawing nitro group on the phenyl ring.

While comprehensive kinetic data specifically for the aminolysis of this compound is not extensively available in the public domain, studies on closely related m-nitrophenyl esters provide valuable insights. For instance, the aminolysis of m-nitrophenyl 2-S-phosphorylacetate with D-glucosamine has been investigated and compared with its p-nitrophenyl counterpart. beilstein-journals.org

Table 1: Second-Order Rate Coefficients for the Aminolysis of Nitrophenyl 2-S-phosphorylacetates with D-Glucosamine at 25°C.

| Ester | kNH2 (M-1min-1) |

|---|---|

| m-nitrophenyl 2-S-phosphorylacetate | 5.1 |

| p-nitrophenyl 2-S-phosphorylacetate | 6.1 |

These results indicate that the m-nitrophenyl ester exhibits comparable reactivity towards aminolysis by D-glucosamine as the p-nitrophenyl ester, despite being less susceptible to hydrolysis by water and hydroxide (B78521) ions. beilstein-journals.org This suggests that the electronic effect of the nitro group position influences different reaction pathways to varying extents.

Detailed kinetic studies on the cleavage of the ester bond in this compound by a wide range of nucleophiles are limited in the literature. However, research on the cleavage of m-nitrophenyl alkanoates by modified cyclodextrins offers a comparative perspective on the reactivity of meta- versus para-isomers. psu.edu The cleavage of these esters often follows saturation kinetics, indicative of the formation of a 1:1 ester-cyclodextrin complex. psu.edu For m-nitrophenyl alkanoates with shorter to medium chain lengths, the reaction with cyclodextrins primarily involves aryl-group binding in the transition state. psu.edu

The solvent plays a crucial role in the rates and mechanisms of nucleophilic substitution reactions. While specific data on the solvent dependence for this compound is scarce, general principles suggest that polar aprotic solvents would enhance the rate of reaction with anionic nucleophiles by desolvating the nucleophile more effectively than protic solvents. Conversely, for reactions involving neutral nucleophiles, the solvent effect can be more complex, influencing the stability of both the reactants and the transition state. The effect of solvent on the closely related p-nitrophenyl acetate (B1210297) hydrolysis in DMSO-H₂O mixtures has been shown to be significant, with modest rate increases observed with increasing DMSO content. scholaris.ca

The alpha-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. acs.org Nucleophiles exhibiting this effect, such as hydrazine (B178648) and hydroxylamine (B1172632), often react much faster than would be predicted based on their basicity alone. acs.org

There is a notable lack of specific research data on the reactions of alpha-effect nucleophiles with this compound. Extensive studies have been conducted on the p-nitrophenyl isomer, revealing significant rate enhancements. However, due to the different electronic and steric environment of the meta-substituted isomer, direct extrapolation of these results is not scientifically rigorous. The reactivity of alpha-nucleophiles is highly dependent on the substrate, and therefore, specific kinetic studies on this compound are required for a definitive understanding.

Hydrolytic Stability and Degradation Pathways

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. The stability of the ester towards hydrolysis is a critical aspect of its chemical profile.

Under acidic conditions, the hydrolysis of esters is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) lead to the formation of 3-nitrophenylacetic acid.

Enzymes, particularly esterases, can catalyze the hydrolysis of esters with high efficiency and specificity. The hydrolysis of nitrophenyl esters is often used as a model reaction to study enzyme kinetics. nih.gov For instance, the hydrolysis of 3-nitrophenyl acetate has been studied in the presence of β-cyclodextrin, a molecule that can mimic certain aspects of enzyme catalysis, in imidazole (B134444) buffers. psu.edu These studies have determined the catalytic rate constant (kcat) and the apparent dissociation constant (Kapp) for the cyclodextrin-ester complex. psu.edu

Table 2: Kinetic Parameters for the Hydrolysis of 3-Nitrophenyl Acetate by β-Cyclodextrin in the Presence of Imidazole at 30°C.

| Parameter | Value |

|---|---|

| kcat (for cyclodextrin-ester complex) | Varies with imidazole concentration |

| Kapp (apparent dissociation constant) | Dependent on imidazole concentration |

The results from such studies suggest that imidazoles can act as general base catalysts for the cyclodextrin-mediated esterolysis. psu.edu This serves as a model for understanding how functional groups within an enzyme's active site can facilitate catalysis.

Enzymatic Hydrolysis Processes

Carbonic Anhydrase-Mediated Ester Hydrolysis

Carbonic anhydrase (CA) is a metalloenzyme known primarily for its efficient catalysis of the reversible hydration of carbon dioxide. However, it also exhibits esterase activity, capable of hydrolyzing certain esters. While direct kinetic studies on this compound are not extensively documented, the mechanism can be inferred from studies on its isomers, particularly p-nitrophenyl acetate (PNPA). diva-portal.orgresearchgate.netacs.orgacs.org

The catalytic mechanism for ester hydrolysis by carbonic anhydrase involves a zinc-bound hydroxide ion within the enzyme's active site. This hydroxide ion, which is generated from a water molecule coordinated to the active site Zn(II) ion at neutral pH, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate subsequently collapses, releasing the alcohol (methanol) and the carboxylate product (3-nitrophenylacetate). The enzyme is then regenerated by the binding of another water molecule.

The pH profile for this reaction is typically sigmoidal, with the esterase activity increasing as the pH rises from 6 to 9. researchgate.net This pH dependence reflects the ionization of the zinc-bound water molecule, which has a pKa value typically around 7. rsc.org The rate of hydrolysis is generally governed by Michaelis-Menten kinetics, although the low solubility of nitrophenyl esters can limit the range of substrate concentrations studied. researchgate.net

Different isoforms of human carbonic anhydrase (HCA), such as HCA B and HCA C, exhibit varying levels of activity towards nitrophenyl acetates. For instance, HCA C is generally more active for the hydrolysis of p-nitrophenyl acetate, while HCA B shows higher activity for the o-nitrophenyl isomer. researchgate.net This suggests that the positioning of the nitro group influences substrate binding and orientation within the active site.

Table 1: Kinetic Parameters for Carbonic Anhydrase-Catalyzed Hydrolysis of Related Esters

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | pH | Reference |

| HCA B | p-Nitrophenyl acetate | ~10 | 0.02 | 7.5 | diva-portal.org |

| HCA C | p-Nitrophenyl acetate | ~10 | 0.14 | 7.5 | diva-portal.org |

| HCA B | o-Nitrophenyl acetate | - | - | 7.3 | researchgate.net |

| HCA C | p-Nitrophenyl acetate | - | - | 6.8 | researchgate.net |

Note: Data for this compound is not available; values for related substrates are provided for context. Km values are often difficult to determine accurately due to substrate solubility limits.

Trypsin-Catalyzed Ester Hydrolysis

Trypsin is a serine protease that catalyzes the hydrolysis of proteins and specific ester substrates. Its mechanism is a well-established model for enzymatic catalysis, involving a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the active site. The hydrolysis of nitrophenyl esters, including isomers of this compound, proceeds via a two-stage mechanism involving an acyl-enzyme intermediate. cdnsciencepub.com

The reaction is initiated by the nucleophilic attack of the serine-195 hydroxyl group on the carbonyl carbon of the ester. This attack is facilitated by the histidine-57 residue, which acts as a general base, abstracting a proton from the serine hydroxyl. The resulting tetrahedral intermediate is stabilized by the "oxyanion hole," a region of the active site that forms hydrogen bonds with the negatively charged oxygen atom of the intermediate.

The first stage, known as acylation, involves the collapse of this intermediate, leading to the release of the nitrophenolate group and the formation of a covalent acyl-trypsin intermediate. cdnsciencepub.com The second stage, deacylation, is typically the slower, rate-limiting step. A water molecule enters the active site, and, activated by the histidine-57 residue (now acting as a general acid), it attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the carboxylic acid product and regenerate the free enzyme. cdnsciencepub.comjmb.or.kr

Studies using substrates like the p-nitrophenyl ester of α-N-benzyloxycarbonyl-L-lysine have been instrumental in elucidating this mechanism. acs.orgnih.gov The influence of pH on the reaction rate suggests the involvement of an ionizable group with a pK of approximately 6.9, which is consistent with the role of the active site's imidazole group. cdnsciencepub.comcdnsciencepub.com

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound to form Methyl 3-aminophenylacetate is a crucial transformation, as the resulting aminophenylacetate scaffold is a valuable building block in medicinal chemistry and materials science. The primary challenge is to achieve this reduction chemoselectively, without affecting the ester functionality.

Catalytic Hydrogenation Mechanisms and Catalyst Selection

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. The process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The mechanism involves the following key steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming reactive metal-hydride species.

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through several intermediates, such as the nitroso (-NO) and hydroxylamino (-NHOH) species, before the final amine (-NH₂) is formed.

Desorption: The final product, the amino ester, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This method is highly chemoselective for the nitro group in the presence of an ester, as the ester carbonyl is significantly less reactive towards catalytic hydrogenation under typical conditions (e.g., moderate pressure and temperature). Gold-thiolate oligomers have also been shown to catalyze the hydrogenation of nitroaromatics, including methyl 2-(2-nitrophenyl)acetate, with high chemoselectivity. researchgate.net

Chemoselective Reduction Strategies in Multisubstituted Systems

While catalytic hydrogenation is robust, alternative methods have been developed to enhance chemoselectivity, particularly for complex molecules with multiple reducible functional groups, or to avoid the use of high-pressure hydrogen gas.

Metal-Free and Alternative Metal Systems:

Elemental Sulfur: A protocol using elemental sulfur and a mild base provides a metal-free method for the chemoselective reduction of aromatic nitro compounds. The active reducing agent is believed to be a hydrosulfide (B80085) ion (HS⁻), which selectively reduces the nitro group to a nitroso group as an initial step. researchgate.net This system tolerates various functional groups, including esters.

Bimetallic Fe-Ni Nanoparticles: An efficient and environmentally friendly method utilizes bimetallic Fe-Ni nanoparticles in water. scispace.com The proposed mechanism involves electron transfer from the metals to the nitro group, followed by protonation and dehydration steps, proceeding through nitroso and hydroxylamine intermediates. This system demonstrates excellent chemoselectivity for nitro groups over halides, carbonyls, nitriles, and esters. scispace.com

Borane-THF (BH₃-THF): In specific cases, such as for ortho-nitrophenol derivatives, BH₃-THF can achieve highly chemoselective reduction of the nitro group without a metal catalyst. jrfglobal.com The presence of an adjacent hydroxyl group is key, as it appears to direct the borane (B79455) and facilitate hydrogen transfer through a cyclic transition state. While not directly applicable to this compound, this highlights the principle of directing group-assisted chemoselectivity.

Bis(pinacolato)diboron (B₂(OH)₄): A recently developed method for the chemoselective reduction of nitroarenes uses B₂(OH)₄ with a catalytic amount of 4,4′-bipyridine. scihorizon.com This system operates under mild conditions and tolerates a wide array of sensitive functional groups, including esters, halides, and alkenes, making it a valuable tool for modern organic synthesis. scihorizon.com

Table 2: Comparison of Chemoselective Nitro Reduction Methods

| Reagent/Catalyst | Solvent | Key Features | Tolerated Groups | Reference |

| H₂, Pd/C | Methanol/Ethanol | Standard, highly efficient, high pressure may be needed | Ester, Carboxylic Acid | nih.gov |

| Fe-Ni NPs / H₃PW₁₂O₄₀ | Water | Environmentally friendly, mild conditions | Halides, Carbonyl, Nitrile, Ester | scispace.com |

| B₂(OH)₄ / 4,4′-bipyridine | DMSO/EtOH | Mild, high functional group tolerance, scalable in flow | Halides, Carboxylic Acid, Olefins, Ester, TBS/Bn ethers | scihorizon.com |

| Sulfur / Base | Ethanol/HFIP | Metal-free, direct hydrogen transfer process | Amide, Nitrile, Carboxylic Acid, Ester | researchgate.net |

Intramolecular Catalysis Phenomena in Related Derivatives

Intramolecular catalysis occurs when a functional group within a molecule accelerates a reaction at a different site on the same molecule. A compelling example involving a derivative of a nitrophenylacetate is seen in the diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters. nih.gov

In this synthetic sequence, a derivative of methyl (2-nitrophenyl)acetate is first modified with a side chain containing a carbonyl group. The critical step involves the catalytic hydrogenation of the aromatic nitro group. This reduction generates an aniline (B41778) derivative in situ. The newly formed amino group is positioned perfectly to act as an intramolecular nucleophile, immediately attacking the carbonyl group on the side chain. nih.gov

This intramolecular condensation is followed by the reduction of the resulting cyclic imine or enamine intermediate under the same hydrogenation conditions. This tandem sequence—nitro reduction followed by intramolecular reductive amination—is a powerful example of intramolecular catalysis, where the product of the first reaction (the aniline) becomes the catalyst/reactant for the subsequent cyclization step, all occurring in a single pot. nih.gov This strategy allows for the rapid construction of complex heterocyclic structures with high diastereoselectivity.

Polaritonic Chemistry and Cavity Catalysis in Reaction Rate Control

A frontier in physical organic chemistry is the control of chemical reactions through strong light-matter coupling, a field known as polaritonic chemistry. nih.govarxiv.org This approach involves placing molecules inside a Fabry-Pérot optical cavity, which consists of two parallel mirrors. When a vibrational mode of the molecule strongly couples with a confined electromagnetic mode of the cavity, new hybrid light-matter states called vibro-polaritons (VPs) are formed. This coupling can alter the potential energy surface of the reaction and thereby modify its rate.

Research has shown that the rate of solvolysis of esters like para-nitrophenylacetate and 3-methyl-para-nitrophenylbenzoate can be significantly enhanced by coupling the C=O stretching vibration of the ester to a cavity mode. nih.govarxiv.orgnih.govresearchgate.net The mechanism is referred to as vibrational strong coupling (VSC) catalysis. The enhancement is believed to arise from a modification of the reaction's activation free energy due to the formation of the vibro-polaritonic states. researchgate.net

Key findings in this area include:

Cooperative Coupling: The effect is often magnified when the solvent's vibrational modes are also coupled to the cavity, a phenomenon known as cooperative VSC. nih.govresearchgate.net

Resonance Effect: The catalytic effect is resonant, meaning it is most pronounced when the cavity frequency is tuned to match the vibrational frequency of the bond involved in the reaction. researchgate.net

Solvent Dependence: The choice of solvent can influence the magnitude of the rate enhancement and the temperature at which the resonance effect is observed. nih.govresearchgate.net

While this phenomenon has not been reported specifically for this compound, the structural similarity to the studied compounds strongly suggests that its reaction kinetics could also be manipulated by VSC. This non-invasive method of reaction control, which does not require chemical catalysts, opens new avenues for modulating chemical reactivity at the molecular level. nih.govacs.org

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 3-nitrophenylacetate provides precise information about the arrangement and electronic environment of the hydrogen atoms in the molecule. The signals observed in the spectrum correspond to the different types of protons present.

The protons of the methyl ester group (CH₃) typically appear as a sharp singlet due to the absence of adjacent protons to couple with. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group also present as a singlet, shifted slightly downfield compared to the methyl protons due to the proximity of the electron-withdrawing phenyl ring and carbonyl group.

The aromatic protons on the 3-nitrophenyl ring exhibit a more complex pattern due to spin-spin coupling. The proton at the C2 position, being ortho to the nitro group, is expected to be the most deshielded and appear furthest downfield. The protons at the C4, C5, and C6 positions will show characteristic splitting patterns (doublet, triplet, doublet of doublets) based on their coupling with neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~3.7 | Singlet | - |

| CH₂ | ~3.8 | Singlet | - |

| Aromatic H | ~7.5 - 8.2 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the ester group is characteristically found at the most downfield position due to its significant deshielding. The carbon of the methyl group (CH₃) appears at the most upfield position. The methylene carbon (CH₂) is located at an intermediate chemical shift.

The aromatic carbons of the 3-nitrophenyl ring show a range of chemical shifts influenced by the electron-withdrawing nitro group and the acetyl substituent. The carbon atom directly attached to the nitro group (C3) is significantly deshielded. The other aromatic carbons (C1, C2, C4, C5, C6) will have distinct signals based on their position relative to the substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~52 |

| CH₂ | ~41 |

| Aromatic C1 | ~135 |

| Aromatic C2 | ~129 |

| Aromatic C3 | ~148 |

| Aromatic C4 | ~122 |

| Aromatic C5 | ~125 |

| Aromatic C6 | ~133 |

| C=O | ~170 |

Note: The exact chemical shifts can vary based on experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable. ustc.edu.cngithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups by linking the proton signals to their corresponding carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This technique is instrumental in connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the methylene protons and the carbonyl carbon, as well as with the aromatic carbons, and between the methyl protons and the carbonyl carbon, thus confirming the ester linkage and the attachment of the acetyl group to the phenyl ring. ustc.edu.cn

Dynamic NMR Studies for Rotameric Equilibria

The C-N bond in nitroaromatic compounds can exhibit restricted rotation, potentially leading to the existence of rotamers (rotational isomers) that can be observed by NMR spectroscopy, particularly at low temperatures. psu.edu Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate such dynamic processes. libretexts.org

For this compound, DNMR could be employed to study the rotational barrier around the C-NO₂ bond. At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals for the aromatic protons and carbons. libretexts.org As the temperature is lowered, the rotation may slow down, leading to the broadening and eventual splitting of these signals into separate resonances for each rotamer. psu.edu The temperature at which the signals coalesce can be used to calculate the energy barrier for this rotation. However, specific studies on the rotameric equilibria of this compound are not extensively reported in the readily available literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups.

Nitro Group (NO₂): The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration typically appears in the range of 1520-1560 cm⁻¹, and the symmetric stretching vibration is observed around 1340-1360 cm⁻¹. A patent for a related compound, 2-methyl-3-nitrophenylacetic acid, reports IR peaks for the NO₂ group at 1526 and 1340 cm⁻¹. google.com

Carbonyl Group (C=O): The ester carbonyl group gives rise to a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. This is a characteristic peak for saturated esters.

C-O Stretching: The C-O stretching vibrations of the ester group are typically found in the 1000-1300 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹.

Table 3: FT-IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Carbonyl (C=O) | Stretch | 1735 - 1750 |

| C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aliphatic C-H | Stretch | < 3000 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a crucial analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While direct experimental Raman spectra for this specific compound are not widely published, analysis of closely related nitrophenyl derivatives allows for a detailed prediction of its characteristic spectral features. The technique probes molecular vibrations that induce a change in polarizability.

Key vibrational modes expected in the Raman spectrum of this compound would include:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to produce strong Raman bands. Typically, the symmetric stretch appears in the range of 1340-1360 cm⁻¹, and the asymmetric stretch is found at higher wavenumbers.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. The ring breathing mode, a characteristic vibration of the entire ring system, would also be a prominent feature.

Ester Group Vibrations: The C=O stretching of the ester group would be visible, usually around 1730-1750 cm⁻¹. The C-O single bond stretches are also expected in the fingerprint region (1000-1300 cm⁻¹).

CH₂ and CH₃ Vibrations: Stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups would also be present, though often with lower Raman intensity compared to the aromatic and nitro group vibrations.

Computational studies, often employing Density Functional Theory (DFT), are commonly used to predict Raman spectra, which can then be compared with experimental data for validation. researchgate.netacs.org

Potential Energy Distribution (PED) Analysis for Band Assignment

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment for each vibrational band observed in IR and Raman spectra. scribd.comresearchgate.net PED calculations break down the normal modes of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). This allows for an unambiguous assignment of complex vibrational spectra where many modes may be coupled.

For this compound, a PED analysis would be performed using the output of a computational frequency calculation (e.g., using Gaussian software with DFT methods). The analysis, often facilitated by programs like VEDA (Vibrational Energy Distribution Analysis), would quantify the percentage contribution of each functional group's vibration to a specific spectral peak. scribd.comresearchgate.net For example, a peak around 1530 cm⁻¹ might be assigned with contributions such as "80% NO₂ asymmetric stretch, 15% C-C aromatic stretch," providing a much more precise description than a simple group frequency approximation. Such analyses are standard in modern vibrational spectroscopy studies of organic molecules. researchgate.netacs.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound with very high accuracy (typically to within 0.0001 atomic mass units). pharmatutor.orgscience.gov This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₉H₉NO₄. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 195.05315777 Da. nih.gov An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. upi.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is used to separate components of a mixture, assess the purity of a compound, and identify it based on its retention time and mass spectrum.

In a GC-MS analysis of this compound, the compound would first travel through a GC column and elute at a characteristic retention time. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1613 on a semi-standard non-polar column. nih.gov Upon entering the mass spectrometer, the molecule is ionized (typically by electron impact, EI), causing it to fragment. The resulting mass spectrum serves as a molecular fingerprint. Experimental GC-MS data shows a molecular ion peak [M]⁺ at an m/z of 195, corresponding to the molecular weight of the compound. nih.gov The fragmentation pattern provides structural information.

Table 1: Experimental GC-MS Fragmentation Data for this compound nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |

| 195 | 59.50 | [C₉H₉NO₄]⁺ (Molecular Ion) |

| 136 | 69.60 | [M - COOCH₃]⁺ |

| 120 | 87.80 | [M - NO₂ - CH₃]⁺ or [C₇H₆O₂]⁺ |

| 90 | 99.99 | [C₆H₄O]⁺ |

| 91 | 18.10 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edu

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the nitrophenyl chromophore. The presence of the conjugated π-system of the benzene ring and the nitro group gives rise to characteristic absorption bands. amazonaws.com

The expected electronic transitions for this molecule are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are typically "allowed" and result in strong absorption bands. For benzene derivatives, these often appear below 280 nm. pharmatutor.org

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the oxygen atoms in the nitro or ester group) to a π* antibonding orbital. These transitions are generally "forbidden" by symmetry rules, resulting in weak absorption bands at longer wavelengths compared to the π → π* transitions. pharmatutor.orglibretexts.org

The nitro group (NO₂) and the methyl acetate group (-CH₂COOCH₃) act as substituents on the benzene ring, influencing the energy levels of the molecular orbitals and thus the position and intensity of the absorption maxima (λ_max). The nitro group, in particular, extends the conjugation and tends to shift the absorption to longer wavelengths (a bathochromic shift). The UV-Vis spectrum of the closely related 3-nitrophenol (B1666305) shows absorption maxima around 275 nm and 340 nm, with the latter band extending into the visible region. researchgate.net A similar profile would be anticipated for this compound, with absorption bands located in the UV region.

X-ray Crystallography

To perform a single-crystal X-ray diffraction analysis, a high-quality, single crystal of this compound is required. uhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. uol.de The intensities and positions of these reflections are collected by a detector and are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. uol.de

The resulting structural data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the exact coordinates of each atom. This information allows for the calculation of intramolecular parameters such as the lengths of all chemical bonds and the angles between them. For this compound, this would reveal the precise geometry of the phenyl ring, the nitro group, and the methyl ester moiety.

Table 2: Representative Crystallographic Data for a Phenylacetate (B1230308) Derivative

| Parameter | Value |

| Chemical Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.5 |

| Volume (ų) | 992 |

| Z (Molecules/unit cell) | 4 |

Note: The data in this table are illustrative, based on typical values for similar organic molecules, as a complete published crystal structure for this compound was not available. The values are representative of what would be obtained from a single-crystal X-ray diffraction experiment.

The data from X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. nih.gov For this compound, this analysis would describe the rotational position (torsion angles) of the ester group and the nitro group relative to the plane of the phenyl ring. The planarity of the nitro group with the aromatic ring is a key feature that influences the electronic properties of the molecule. uchile.cl

Furthermore, crystallographic analysis elucidates the various non-covalent intermolecular interactions that stabilize the crystal packing. These interactions dictate how the molecules arrange themselves in the crystal lattice. Common interactions for a molecule like this compound would include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms on the phenyl ring or the methyl group and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. iucr.org

π-π Stacking Interactions: The electron-rich aromatic rings can stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. iucr.org

The nature, geometry, and distances of these interactions can be precisely measured from the crystallographic data. nih.gov

Table 3: Examples of Intermolecular Interactions in Crystalline Nitroaromatic Compounds

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| C—H···O | C(aryl)—H ··· O(nitro) | ~2.9 - 3.5 | ~120 - 170 |

| C—H···O | C(methyl)—H ··· O(carbonyl) | ~3.0 - 3.6 | ~110 - 160 |

| π-π Stacking | Centroid-to-Centroid | ~3.5 - 4.0 | N/A |

Note: The values are typical ranges observed in crystal structures of similar compounds.

While this compound is an achiral molecule, X-ray crystallography is an indispensable tool for the unambiguous determination of stereochemistry in chiral compounds. If this compound were used as a starting material or a fragment in the synthesis of a more complex, chiral molecule containing one or more stereocenters, single-crystal X-ray diffraction of the final product would be the gold standard for assigning its absolute configuration. nih.govnih.gov

For a chiral molecule, the diffraction experiment can distinguish between enantiomers, allowing for the assignment of R or S configuration to each stereocenter. This is achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation. nih.gov This capability is crucial in pharmaceutical and chemical research, where the biological activity of a molecule can be highly dependent on its specific stereoisomeric form. Therefore, if a derivative of this compound were to be synthesized in a stereospecific manner, X-ray crystallography would provide the definitive proof of its stereochemical outcome. pnas.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure and other molecular properties.

Density Functional Theory (DFT) for Ground State Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For Methyl 3-nitrophenylacetate, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry in the ground state. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. The presence of the nitro group (-NO2) and the methyl acetate (B1210297) group (-CH2COOCH3) on the phenyl ring introduces specific structural features. The nitro group, being a strong electron-withdrawing group, influences the geometry of the benzene (B151609) ring. nih.gov The planarity of the nitro group with respect to the aromatic ring is a critical parameter that affects electronic delocalization. witpress.com

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-C (ester) | ~1.51 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-N (ring) | ~118° | |

| O=C-O (ester) | ~123° | |

| Dihedral Angle | C-C-N-O | ~0° or ~180° |

Note: The values in this table are illustrative and based on typical values for similar nitroaromatic and ester compounds as specific literature data for this compound is not available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation and confirmation of the compound. derpharmachemica.com The electron-withdrawing nature of the nitro group would be predicted to cause a downfield shift for the aromatic protons and carbons, particularly those in closer proximity.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. Key predicted vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro group, the carbonyl (C=O) stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic ring. scispace.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. For this compound, transitions involving the π-electrons of the aromatic system and the non-bonding electrons of the nitro and ester groups would be prominent. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |

| Methylene (B1212753) Protons (-CH2-) | δ ~3.8 ppm | |

| Methyl Protons (-CH3) | δ ~3.7 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm |

| Aromatic Carbons | δ 120 - 150 ppm | |

| IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| C=O Stretch | ~1740 cm⁻¹ | |

| UV-Vis | λmax | ~260-280 nm |

Note: The values in this table are illustrative and based on typical values for similar compounds as specific literature data for this compound is not available.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. witpress.com A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com The HOMO is likely to be distributed over the phenyl ring and the ester group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted HOMO-LUMO and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | E(HOMO) | - | ~ -7.5 eV |

| LUMO Energy | E(LUMO) | - | ~ -2.5 eV |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | ~ 5.0 eV |

| Electronegativity | χ | -(E(HOMO) + E(LUMO))/2 | ~ 5.0 eV |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | ~ 2.5 eV |

| Global Electrophilicity Index | ω | χ² / (2η) | ~ 5.0 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

For this compound, the MEP surface would show a significant region of negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The carbonyl oxygen of the ester group would also exhibit a negative potential. Conversely, the regions around the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group would show positive potential, suggesting these are sites for nucleophilic attack. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the exploration of the conformational space and dynamic behavior of a molecule over time. For a flexible molecule like this compound, which has rotational freedom around the C-C bond connecting the phenyl ring and the acetate group, as well as within the ester moiety, MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.com These simulations, by solving Newton's equations of motion for the atoms in the molecule, can provide a detailed picture of its flexibility and how it might interact with its environment.

Reactivity Prediction and Reaction Pathway Elucidation

Computational methods are powerful in predicting the reactivity of a molecule and elucidating potential reaction pathways. For this compound, theoretical studies can investigate various reactions, such as the hydrolysis of the ester group or reduction of the nitro group. DFT calculations can be used to model the transition states of these reactions, providing information on the activation energies and reaction mechanisms. rsc.org For example, the study of the aminolysis of phenyl acetates has shown that the electrostatic potential at the carbonyl carbon is an excellent descriptor of reactivity. acs.org The presence of the nitro group is expected to activate the phenyl ring towards nucleophilic aromatic substitution, and computational studies can map out the energy profile of such reactions.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For this compound, docking studies can be used to explore its potential interactions with various biological targets. The binding mode of related nitro-containing compounds has been studied in the context of enzymes like monoamine oxidase (MAO). csic.es

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). rsc.org The ligand, this compound, is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with more negative scores indicating a more favorable interaction. rsc.org

The predicted binding mode would reveal key interactions, such as hydrogen bonds between the nitro group or the ester carbonyl oxygen of the ligand and amino acid residues in the protein's active site. csic.esresearchgate.net Hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues of the protein also play a significant role in binding. csic.es

The insights gained from molecular docking studies of this compound can guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets. researchgate.net By understanding the key interactions in the predicted protein-ligand complex, modifications can be made to the structure of this compound to improve these interactions.

For example, if a particular region of the protein's active site is found to be unoccupied in the docked pose, a substituent could be added to the phenyl ring of this compound to fill this pocket and increase binding affinity. researchgate.net Similarly, if a hydrogen bond is predicted to be important for binding, the ester group could be modified to a different functional group that can form a stronger hydrogen bond. Computational tools can be used to evaluate the potential of these designed derivatives before they are synthesized, thus saving time and resources. researchgate.net This approach has been successfully used in the design of various enzyme inhibitors. researchgate.netresearchgate.net

Theoretical Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry provides a powerful framework for the theoretical prediction of thermodynamic and kinetic parameters of chemical reactions involving this compound. These predictions can be invaluable for understanding reaction feasibility, spontaneity, and rates.

Thermodynamic Parameters , such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of a reaction, can be calculated using various computational methods. mdpi.com For the hydrolysis of esters, computational studies have been performed to determine these parameters. researchgate.netmdpi.com For example, the Gibbs free energy of reaction can indicate whether a reaction is spontaneous under a given set of conditions. mdpi.com High-level theoretical methods like G3(MP2) or density functional theory (DFT) with appropriate basis sets are often employed for accurate predictions. mdpi.com

Kinetic Parameters , most notably the activation energy (Ea), determine the rate of a chemical reaction. Computational methods can be used to calculate the energy of the transition state, and the difference in energy between the reactants and the transition state gives the activation energy. wuxiapptec.com For the aminolysis of esters, computational studies have shown that the presence of a catalyst, such as a second molecule of the amine, can significantly lower the activation energy. researchgate.net These calculations can help in understanding the factors that influence reaction rates and in designing more efficient reaction conditions.

Table 2: Representative Theoretically Predicted Parameters for Ester Hydrolysis

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| ΔG (Gibbs Free Energy of Hydrolysis) | Negative | Indicates a spontaneous reaction. |

| Ea (Activation Energy) | 15-20 kcal/mol | Determines the reaction rate. researchgate.net |

| ΔH (Enthalpy of Reaction) | Exothermic/Endothermic | Indicates heat released or absorbed. |

Advanced Computational Methodologies in Catalytic Systems

The study of catalytic systems involving this compound can be greatly enhanced by the application of advanced computational methodologies. These methods can provide a detailed understanding of catalyst-substrate interactions and the mechanism of catalysis.